Dicarbonylcyclopentadienylcobalt(I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicarbonylcyclopentadienylcobalt(I) is a useful reagent, catalyst, and precursor material. It is applied in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . It is also a catalyst for the cyclotrimerization of alkynes .

Synthesis Analysis

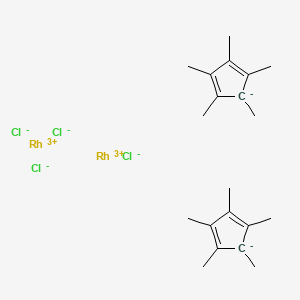

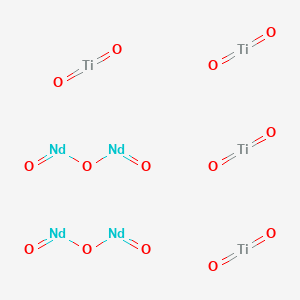

Dicarbonylcyclopentadienylcobalt(I) can be synthesized quantitatively from Octacarbonyldicobalt and Cyclopentadiene or from Bis(cyclopentadienyl)cobalt and Carbon Monoxide .Molecular Structure Analysis

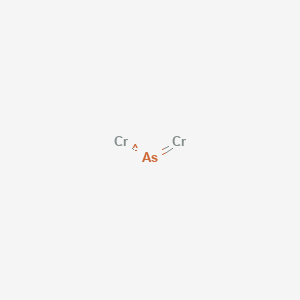

The compound features one cyclopentadienyl ring that is bound in an η5-manner and two carbonyl ligands .Chemical Reactions Analysis

Dicarbonylcyclopentadienylcobalt(I) catalyzes the cyclotrimerization of alkynes . The catalytic cycle begins with dissociation of one CO ligand forming bis(alkyne) intermediate .Physical And Chemical Properties Analysis

Dicarbonylcyclopentadienylcobalt(I) has a molecular weight of 180.05 g/mol . It is a dark red liquid and is soluble in common organic solvents . It is air sensitive and somewhat toxic .Applications De Recherche Scientifique

Transition Metal Catalyst

Dicarbonylcyclopentadienylcobalt(I) is used as a transition metal catalyst . It is particularly useful in reactions that require a transition metal to facilitate the process. The compound’s unique structure and properties make it an effective catalyst for a variety of chemical reactions .

Cyclotrimerization of Alkynes

One of the key applications of Dicarbonylcyclopentadienylcobalt(I) is in the cyclotrimerization of alkynes . This process involves the transformation of alkynes into cyclic compounds, which are useful in a variety of industrial and research applications .

[2+2+2]-Cyclization of Allenediynes

Dicarbonylcyclopentadienylcobalt(I) mediates the [2+2+2]-cyclization of allenediynes to tricyclic systems . This reaction is significant in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .

Formation of Pyridines

This compound also catalyzes the formation of pyridines from a mixture of alkynes and nitriles . Pyridines are important compounds in organic chemistry and are used in the synthesis of many pharmaceuticals and agrochemicals .

Synthesis of Tricyclic Systems

Dicarbonylcyclopentadienylcobalt(I) is used in the synthesis of tricyclic systems . These systems are important in the field of medicinal chemistry, where they are used in the development of new drugs .

Material Science Research

In the field of material science , Dicarbonylcyclopentadienylcobalt(I) is used in research to understand the properties of materials and develop new ones . Its unique properties make it a valuable tool in this field .

Safety And Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dicarbonylcyclopentadienylcobalt(I) can be achieved through the reaction of cyclopentadienylcobalt(I) dicarbonyl bromide with sodium cyclopentadienide.", "Starting Materials": [ "Cyclopentadienylcobalt(I) dicarbonyl bromide", "Sodium cyclopentadienide" ], "Reaction": [ "Prepare sodium cyclopentadienide by reacting cyclopentadiene with sodium metal in anhydrous ether.", "Dissolve sodium cyclopentadienide in anhydrous ether.", "Add cyclopentadienylcobalt(I) dicarbonyl bromide to the solution and stir for several hours.", "Filter the resulting solution to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent." ] } | |

Numéro CAS |

12078-25-0 |

Nom du produit |

Dicarbonylcyclopentadienylcobalt(I) |

Formule moléculaire |

C7H5CoO2 5* |

Poids moléculaire |

180.05 |

Origine du produit |

United States |

Q & A

Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?

A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []

Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?

A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)